2-(4-Phenylpiperazino)-3-pyridyl cyanide
Description
2-(4-Phenylpiperazino)-3-pyridyl cyanide is a nitrogen-containing heterocyclic compound featuring a pyridine ring substituted with a cyanide group at the 3-position and a 4-phenylpiperazino moiety at the 2-position. The cyanide substituent contributes electron-withdrawing effects, which may influence reactivity, solubility, and binding affinity.
Properties
Molecular Formula |
C16H16N4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-12H2 |
InChI Key |
NMDBZOKTOUXFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpiperazino)-3-pyridyl cyanide typically involves the reaction of 4-phenylpiperazine with 3-chloropyridine-2-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 2-(4-Phenylpiperazino)-3-pyridyl cyanide is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with specific electronic or photonic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents .
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazino)-3-pyridyl cyanide is not fully understood. it is believed to interact with molecular targets through its piperazine and pyridine moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-phenylpiperazino)-3-pyridyl cyanide with compounds sharing structural motifs such as pyridyl, piperazino/piperidine, or cyanide groups. Key differences in substituents, receptor interactions, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Piperazino vs. Piperidine Derivatives
- 2-(4-Phenylpiperazino)-3-pyridyl cyanide vs. 2-(3-Pyridyl)-piperidine : The piperazino group (two nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to piperidine (one nitrogen). This may enhance solubility and receptor-binding specificity. Piperidine analogs like 2-(3-pyridyl)-piperidine are simpler and less likely to engage in complex pharmacokinetic interactions.
Cyanide-Containing Compounds
- 2-(4-Phenylpiperazino)-3-pyridyl cyanide vs. B.1.53 : Both compounds feature a pyridyl-cyanide motif, but B.1.53 includes a triazole group and difluorophenyl moiety, which are critical for antifungal activity.
Receptor-Binding Profiles
- TC-1698 and TC-1709 : These bicyclic pyridyl amines exhibit nanomolar affinity for α4β2 nicotinic receptors, underscoring the importance of pyridyl positioning and nitrogen spacing. The rigid bicyclic structure in TC-1698 enhances selectivity compared to the flexible piperazino group in the target compound.
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The piperazino group and cyanide substituent warrant further exploration for optimizing receptor affinity or antifungal activity, as seen in B.1.53 and TC-1698 .
- Metabolic Stability: Cyanide groups may confer susceptibility to enzymatic hydrolysis, contrasting with metabolically stable triazoles in B.1.53.
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